Tantalum Phosphide (TaP) is a compound of tantalum and phosphorus. It belongs to a family of transition metal pnictides, which are compounds formed between transition metals and pnictogens (Group 15 elements). TaP has garnered significant interest in condensed matter physics and materials science due to its unique electronic structure that classifies it as a Weyl semimetal [, , , ]. This classification implies that TaP hosts exotic quasiparticles known as Weyl fermions, leading to unusual and potentially valuable electronic properties [].
Tantalum phosphide is classified as a Weyl semimetal, a category of materials that exhibit unique electronic properties characterized by the presence of Weyl nodes and Fermi arcs. These features arise from the non-trivial topological nature of the electronic band structure. Tantalum phosphide has been studied extensively in condensed matter physics due to these properties, making it a subject of interest for researchers exploring topological materials.
The synthesis of tantalum phosphide can be achieved through several methods:
The molecular structure of tantalum phosphide is characterized by a simple cubic lattice arrangement. Each tantalum atom is coordinated by phosphorus atoms, forming a network that contributes to its semimetallic characteristics. The crystal structure can be described as having Weyl nodes located at specific points in momentum space, which are crucial for its electronic behavior.
Tantalum phosphide participates in various chemical reactions, primarily involving redox processes:
The mechanism of action for tantalum phosphide in catalysis involves several steps:
This mechanism highlights the importance of its electronic properties in enhancing catalytic efficiency.
Tantalum phosphide possesses distinct physical and chemical properties:
These properties make tantalum phosphide suitable for applications in high-temperature environments and electronic devices.
Tantalum phosphide has several scientific applications:
Tantalum phosphide (TaP) exhibits complex polymorphism and phase stability behavior governed by composition and temperature. At 1070 K, the Ta-P system stabilizes several binary phases including α-Ta₃P (Ti₃P-type), Ta₂P (Ti₂S-type), Ta₅P₃ (Nb₅As₃-type), and TaP (NbAs-type) [1]. The NbAs-type structure of TaP features a body-centered tetragonal lattice (space group I4₁/md) with parameters a = b = 3.32 Å and c = 11.34 Å [2]. This non-centrosymmetric arrangement is crucial for its topological electronic properties.
Phase equilibria studies reveal extensive solid solution formation in ternary systems. In Ta-Ti-P, significant homogeneity ranges exist for Ta₁₋ₓTiₓP₂ (OsGe₂-type, x = 0.07–0.145) and mutual substitution in binary phosphides like TiP₂ (PbCl₂-type) and Ta₂P [1]. Similarly, Ta-Cr-P exhibits broad solubility in Ta₁.₀₀–₀.₆₆Cr₀–₀.₃₄P (NbAs-type) and Cr₃.₀–₂.₄Ta₀–₀.₆P (Ni₃P-type) [6]. The OsGe₂-type ternary phase Ta₀.₉₂Cr₀.₀₈P₂ demonstrates structural adaptability to heteroatom incorporation [6]. Phase stability boundaries are temperature-dependent, with TaP₂ decomposing above 870 K into TaP and phosphorus [6].
Table 1: Crystal Structures and Homogeneity Ranges in Ta-P Systems
Compound | Structure Type | Homogeneity Range (at 1070 K) | Lattice Parameters |
---|---|---|---|
TaP | NbAs-type | Stoichiometric | a = 3.32 Å, c = 11.34 Å [2] |
Ta₁₋ₓTiₓP₂ | OsGe₂-type | x = 0.07–0.145 [1] | Not reported |
Ta₁.₀₀–₀.₆₆Cr₀–₀.₃₄P | NbAs-type | Cr ≤ 34 at% [6] | a, c decrease with Cr content |
TaP is a prototypical Weyl semimetal with spin-polarized band crossings near the Fermi level. First-principles calculations and angle-resolved photoemission spectroscopy (ARPES) reveal 12 pairs of Weyl nodes in its Brillouin zone: eight W1 nodes at kz ≈ ±0.6π/c' and four W2 nodes in the kz = 0 plane [2] [8]. The W1 nodes exhibit a large momentum separation (0.06π/a), positioning them at the chemical potential (EF), while W2 nodes lie 60 meV below EF [2]. This electronic configuration generates topological surface states known as Fermi arcs, observed on Ta-terminated surfaces via ARPES [2] [8].
The dominance of W1 nodes distinguishes TaP from related compounds like TaAs. In TaP, only W1-type Weyl fermions contribute significantly to low-energy transport, as W2 nodes are enclosed by a single Fermi surface with zero Fermi Chern number (CFS = 0) [8]. Density of states (DOS) near EF shows linear dispersion in all momentum directions, confirming massless Weyl fermion behavior. The 3D Dirac cones at W1 nodes exhibit anisotropic Fermi velocities, influencing quantum oscillations and magnetotransport [2].
Table 2: Weyl Node Parameters in TaP
Node Type | Location in k-space | Energy Relative to EF | Momentum Separation | Fermi Chern Number |
---|---|---|---|---|
W1 | kz ≈ ±0.6π/c' | At EF [2] | 0.06π/a [2] | Non-zero |
W2 | (±0.01π/a, ±1.03π/a, 0) | 60 meV below EF [2] | 0.02π/a [2] | Zero |
Tantalum phosphide inherits extreme thermal stability from its refractory constituents. The melting point of TaP exceeds 2000°C, consistent with tantalum’s melting point of 2996°C [3]. Experimental decomposition studies indicate stability up to 870 K under ambient pressure, with phosphorus loss occurring at higher temperatures [6].
Thermal conductivity is influenced by electronic and lattice contributions. Bulk TaP exhibits moderate thermal conductivity (estimated <60 W/(m·K)) due to phonon scattering at grain boundaries and electronic contributions from high carrier mobility. Tantalum’s thermal conductivity at 20°C is 57.5 W/(m·K), while its specific heat capacity is 0.14 J/(g·K) [3] [9]. For TaP, the coefficient of linear thermal expansion is expected to be low (~6.4 × 10⁻⁶ m/(m·K)), analogous to elemental tantalum, minimizing thermomechanical stress in devices [3] [9]. High-temperature thermal transport data remains limited, warranting further experimental validation.
TaP exhibits exceptional mechanical strength characteristic of transition metal phosphides. Although direct hardness measurements are scarce, its structural analogs suggest a Vickers hardness >15 GPa, classifying it as an ultra-incompressible material [4] [6]. First-principles computations reveal high elastic moduli:
The B/G ratio (∼1.8–2.0) indicates intrinsic brittleness at ambient pressure [4]. Pressure-dependent studies of isostructural nitrides suggest ductile behavior emerges above 8 GPa [4]. Elastic anisotropy is pronounced, with directional variations exceeding 20% in Young’s modulus, influencing fracture mechanics under stress [4] [10].
Table 3: Calculated Elastic Properties of Tantalum Phosphide and Analogs
Property | TaP (Estimated) | δ-TaN (Reference) | θ-TaN (Reference) |
---|---|---|---|
Bulk Modulus (B, GPa) | 300–330 | 328 [4] | 365 [4] |
Shear Modulus (G, GPa) | 150–180 | 150 [4] | 175 [4] |
Young’s Modulus (E, GPa) | 350–400 | 380 [4] | 420 [4] |
B/G Ratio | 1.8–2.0 | 2.2 [4] | 2.1 [4] |
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